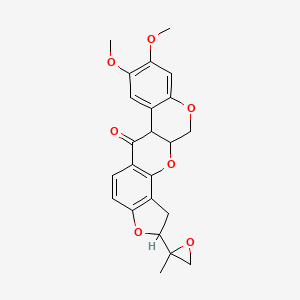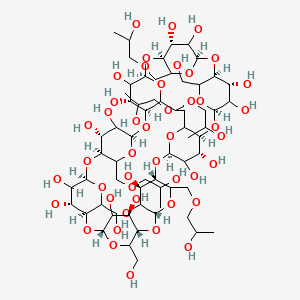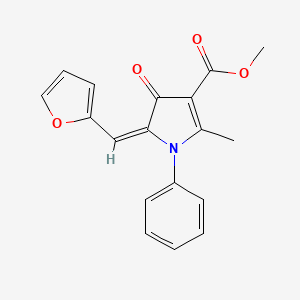
2-(ピラジン-2-イル)-1,3,4-オキサジアゾール-2-チオール
説明
Synthesis Analysis
The synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives involves multiple steps, including the ring-closing reaction of isoniazide with carbon bisulfide, leading to nucleophilic addition mechanisms. This synthetic route is crucial for producing the title compound with desired purity and yield. The process's intricacy is highlighted by the reaction conditions and the structural modifications employed to achieve the final product. The synthesis pathways provide insights into the chemical flexibility and the adaptability of this molecular scaffold in generating various derivatives with potential pharmacological applications, though the focus here is strictly on the compound's chemical synthesis devoid of any pharmacological context (Wang & Yan, 2006).
Molecular Structure Analysis
The molecular structure of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been elucidated through various spectroscopic techniques, including Fourier transform infrared (FTIR) spectrometry and nuclear magnetic resonance (NMR). These techniques provide valuable information about the compound's molecular vibrations, functional groups, and overall molecular geometry. The thermal analytical data, indicating the compound's decomposition temperature, further complements the structural analysis, providing insights into its stability and reactivity under different conditions (Wang & Yan, 2006).
科学的研究の応用
電子および非線形光学特性
この化合物は、その電子特性と非線形光学(NLO)用途における可能性について研究されています。 密度汎関数理論(DFT)計算を通じて、研究者はそのフロンティア分子軌道(FMO)、エネルギーギャップ、および超分極率を調査してきました 。これらの特性は、オプトエレクトロニクス、フォトニクス、および量子レベルで光を操作するデバイスのコンポーネントとして使用できる材料にとって重要です。
複素環式化合物の合成
2-(ピラジン-2-イル)-1,3,4-オキサジアゾール-2-チオールは、さまざまな複素環式化合物の合成における前駆体として役立ちます。その反応性により、潜在的な薬理学的活性を持つ複雑な分子の作成が可能になります。 特にスズキクロスカップリング反応は、新しい薬物や材料につながる可能性のあるさまざまな誘導体の作成に利用されてきました 。
薬理学的意義
イミダゾピリジン誘導体は、この化合物と構造的に類似しており、幅広い生物活性を示しています。それらは、がん細胞、病原体、免疫系の構成要素、および炭水化物代謝に関与する酵素の機能に必要な細胞経路に影響を与えることが知られています。 これは、2-(ピラジン-2-イル)-1,3,4-オキサジアゾール-2-チオールの誘導体が重要な薬用用途を持つ可能性があることを示唆しています 。
材料科学的用途
その独特の化学構造により、この化合物とその誘導体は材料科学において価値がある可能性があります。 それらは、特定の電子または光学特性を持つ新しい材料の開発に貢献する可能性があり、センサー、顕微鏡用の発光体、イメージング、さらにはオプトエレクトロニクスデバイスの構築に使用できます 。
作用機序
Target of Action
Similar compounds with pyrazine and oxadiazole moieties have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various signaling pathways, including proliferation, migration, and metabolism .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemicals .
生化学分析
Biochemical Properties
5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The compound’s interaction with these kinases can modulate cellular processes such as proliferation, migration, and metabolism. Additionally, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development.
Cellular Effects
The effects of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol can induce apoptosis in cancer cells, thereby exhibiting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit kinases, for instance, is attributed to its binding interactions with the enzyme’s active site, thereby preventing substrate phosphorylation . This inhibition can disrupt critical signaling pathways, leading to altered cellular functions and potential therapeutic effects .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, retaining its biological activity over time Long-term exposure to 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been observed to cause sustained inhibition of cellular proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been shown to influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol within tissues is also determined by its binding affinity to plasma proteins, which can affect its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The precise localization of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol is essential for its role in modulating cellular processes and therapeutic applications.
特性
IUPAC Name |
5-pyrazin-2-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4OS/c12-6-10-9-5(11-6)4-3-7-1-2-8-4/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCVJGZVTWQPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190982 | |
| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37545-39-4 | |
| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037545394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)

![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B1225585.png)
![5-fluoro-3-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1225587.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1225588.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)


![2-[5-(4-Chlorophenyl)-1,3,5-dithiazinan-2-ylidene]-2-diethoxyphosphorylacetonitrile](/img/structure/B1225594.png)
![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)
![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)

![3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid](/img/structure/B1225605.png)